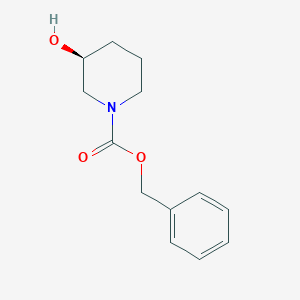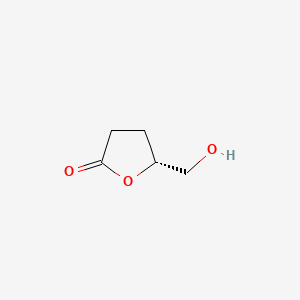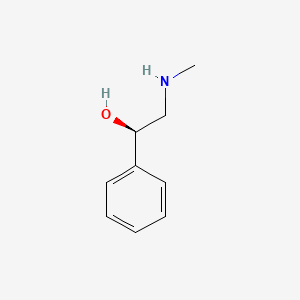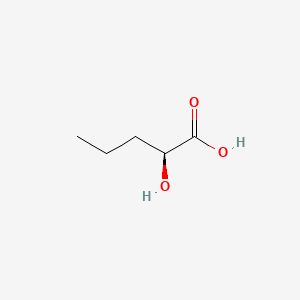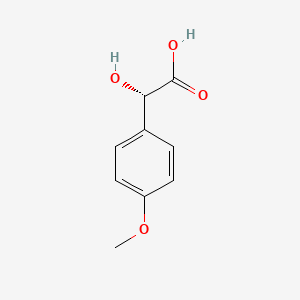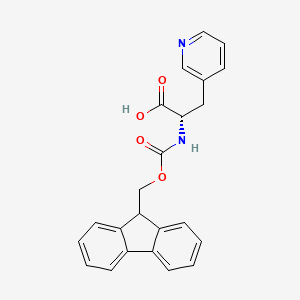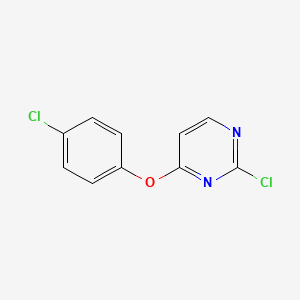
2-Chloro-4-(4-chlorophenoxy)pyrimidine
Overview
Description
2-Chloro-4-(4-chlorophenoxy)pyrimidine is a chemical compound that serves as an important intermediate in the synthesis of various heterocyclic compounds, which have potential applications in medicinal chemistry, particularly in the development of anticancer drugs . The compound is characterized by the presence of a pyrimidine core substituted with chloro and chlorophenoxy groups, which can undergo further chemical transformations to yield a diverse array of derivatives with varying biological activities.
Synthesis Analysis
The synthesis of this compound derivatives often involves nucleophilic substitution reactions where chlorine atoms on the pyrimidine ring are replaced by other nucleophiles, such as chalcogenide anions or aryl groups . For instance, the selective substitution of chlorine at the C-2 position of 2,4-dichloropyrimidine with nucleophilic dichalcogenide anions has been used to prepare bis[4-chloro-2-pyrimidyl] dichalcogenides . Additionally, a rapid synthesis method has been developed for 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, which is synthesized from 2,4,6-trichloropyrimidine through nucleophilic substitution and coupling reactions, with a total yield of up to 44.6% .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied using X-ray crystallography. For example, the crystal structure of 4-chloro-2-(phenylselanyl) pyrimidine and 2-(p-tolylselanyl)-4-chloropyrimidine has been determined, revealing insights into the arrangement of atoms and the geometry of the pyrimidine ring . Similarly, the crystal structure of other related compounds, such as 3-(4-chlorophenyl)-8-cyano-2-(di-isopropylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one, has been elucidated, showing that all ring atoms in the pyridopyrimidinone moiety are almost coplanar .
Chemical Reactions Analysis
The reactivity of this compound derivatives is influenced by the presence of the chloro and chlorophenoxy substituents, which can participate in various chemical reactions. For instance, the compound can react with anthranilic acid in aqueous media to synthesize 2-chloro-4-(o-carboxyphenylamino)pyrimidines . Moreover, the compound can undergo a tandem aza-Wittig reaction to yield novel chromeno[2,3-d]pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are characterized by spectroscopic techniques such as NMR, FT-IR, and mass spectrometry . These techniques provide information on the molecular structure, functional groups, and the electronic environment of the atoms within the molecule. The crystal structures of these compounds often exhibit hydrogen bonding and π-π stacking interactions, which can influence their physical properties and solubility .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyrimidine-Thiones Derivatives : Pyrimidine-thiones derivatives have been synthesized and showed inhibitory action against acetylcholinesterase and human carbonic anhydrase isoforms. These derivatives also exhibited antioxidant activities (Taslimi et al., 2018).
- Synthesis of 2-Chloro-4-(3-Nitrophenoxy) Thieno [3, 2-d] Pyrimidine : This compound is an intermediate for small molecule anticancer drugs. A rapid synthetic method for these compounds was established (Zhou et al., 2019).
- N-(3-(4-Chlorophenoxy)benzyl)-2-Methyl-7H-Pyrrolo[2,3-d]pyrimidin-4-Amine Synthesis : A method was developed to synthesize this compound, and docking studies were carried out to determine its properties (Bommeraa et al., 2019).
Biological and Pharmacological Activities
- Antiallergic Potential : Certain pyrimidine derivatives have shown potential antiallergic activity, as indicated by the rat passive cutaneous anaphylaxis screen (Lesher et al., 1982).
- Antioxidant Properties : Pyrimidine derivatives possess antioxidant activities, contributing to their biological significance (Rani et al., 2012).
- Antiviral and Antiproliferative Activity : Certain 4-substituted and 4,5-disubstituted pyrimidines have shown antiviral and antiproliferative activities against various viral strains and cell lines (Pudlo et al., 1990).
Agricultural and Industrial Applications
- Ultrasonic Evaluation of Pyrimidine Derivatives : The acoustical properties of 2-mercapto substituted pyrimidines were investigated for their potential industrial and medicinal applications (Bodke et al., 2014).
- Fungicidal Activity : Substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, related to pyrimidine, demonstrated fungicidal activity, showing their potential in agrochemical applications (Kuzenkov et al., 2009).
Future Directions
properties
IUPAC Name |
2-chloro-4-(4-chlorophenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)15-9-5-6-13-10(12)14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNQLIBMSWBQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC(=NC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








